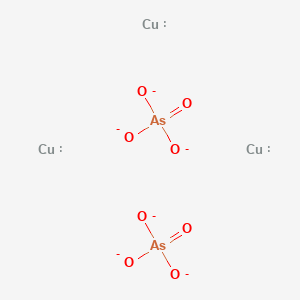
Copper arsenate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper arsenate hydrate, also known as this compound, is a useful research compound. Its molecular formula is As2Cu3O8 and its molecular weight is 468.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Wood Preservation
Overview
Copper arsenate hydrate is primarily used as a wood preservative. The compound is effective against fungi, bacteria, and insects, making it suitable for outdoor timber applications.
Mechanism of Action
The mechanism involves the infusion of a water-based solution containing copper oxide, arsenic acid, and chromic acid into the wood under high pressure. The copper acts to protect against decay, while arsenic serves as an insecticide.
| Component | Function |
|---|---|
| Copper (II) oxide | Protects wood from decay and fungi |
| Arsenic | Acts as an insecticide |
| Chromic acid | Aids in fixing the other chemicals to wood |
Case Studies
Research indicates that CCA-treated wood remains effective for decades in protecting structures such as playground equipment and building poles from pests and environmental degradation . However, environmental concerns have led to restrictions on its use due to potential leaching of arsenic into soil and water .
Environmental Remediation
Overview
this compound plays a role in environmental remediation strategies, particularly in managing arsenic contamination from industrial processes.
Applications in Remediation
- Soil Stabilization: CCA can stabilize arsenic in contaminated soils, reducing its bioavailability and preventing leaching into groundwater.
- Water Treatment: The compound can be used in water treatment processes to precipitate arsenic from wastewater .
| Application | Description |
|---|---|
| Soil stabilization | Reduces bioavailability of arsenic |
| Water treatment | Precipitates arsenic from industrial wastewater |
Case Studies
A study demonstrated the effectiveness of using CCA in treating contaminated sites by immobilizing arsenic compounds, thus preventing further environmental degradation .
Mineral Processing
Overview
In mineral processing, this compound is utilized for its properties in extracting metals from ores that contain high levels of arsenic.
Process Description
The CESL (Copper-Electrolytic Sulfide Leaching) process involves the simultaneous leaching of copper and precipitation of arsenic as scorodite (FeAsO₄·2H₂O), which is stable and environmentally benign .
| Process Step | Description |
|---|---|
| Leaching | Copper is dissolved from ore concentrates |
| Precipitation | Arsenic is captured as stable scorodite |
Case Studies
Pilot studies have shown that this method can achieve copper extraction rates exceeding 97% while effectively managing arsenic levels in residues . The stability of scorodite under various conditions makes it a viable option for long-term waste management.
Eigenschaften
CAS-Nummer |
13478-34-7 |
|---|---|
Molekularformel |
As2Cu3O8 |
Molekulargewicht |
468.48 |
Synonyme |
COPPER ARSENATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















